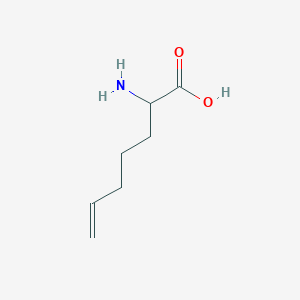
Hedamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hedamycin is a member of the pluramycin family of antitumor antibiotics. It is known for its potent biological activity, particularly its ability to intercalate into DNA and alkylate guanine residues, leading to DNA damage and cell cycle arrest . This compound has shown significant potential in cancer therapy due to its ability to inhibit DNA replication and induce apoptosis in cancer cells .
Preparation Methods
Hedamycin is produced by the bacterium Streptomyces griseoruber. The production process involves fermentation, followed by isolation and purification of the compound . The biosynthesis of this compound involves a complex polyketide synthase (PKS) system, which includes both type I and type II PKS modules . The minimal PKS synthesizes a dodecaketide backbone, which is then modified by various enzymes to produce the final this compound structure .
Chemical Reactions Analysis
Hedamycin undergoes several types of chemical reactions, including:
Intercalation and Alkylation: This compound intercalates into the DNA helix and alkylates guanine residues at specific sites.
DNA Damage Induction: It induces DNA strand breaks and chromosome aberrations, leading to cell cycle arrest and apoptosis.
Reagents and Conditions: Common reagents used in these reactions include DNA replication inhibitors like aphidicolin and phosphatidylinositol 3-kinase inhibitors like caffeine.
Major Products: The major products formed from these reactions are DNA adducts and damaged DNA strands.
Scientific Research Applications
Hedamycin has a wide range of scientific research applications:
Cancer Research: It is used to study the mechanisms of DNA damage and repair, as well as the induction of apoptosis in cancer cells.
Antibiotic Research: This compound’s potent antimicrobial activity makes it a valuable compound for studying bacterial resistance and developing new antibiotics.
Cell Cycle Studies: Researchers use this compound to investigate the regulation of the cell cycle and the role of DNA damage checkpoints.
Mechanism of Action
Hedamycin exerts its effects by intercalating into the DNA helix and alkylating guanine residues at specific sites . This leads to the formation of DNA adducts, which stall DNA replication and induce DNA strand breaks . The resulting DNA damage activates cell cycle checkpoints and triggers apoptosis . This compound’s ability to target DNA makes it a powerful tool for studying DNA damage responses and developing cancer therapies .
Comparison with Similar Compounds
Hedamycin is similar to other pluramycin antibiotics, such as altromycin B and simaomicin A . this compound is unique in its ability to preferentially alkylate guanine residues at 5’-PyG-3’ sites, whereas altromycin B prefers 5’-AG sequences . This specificity makes this compound a valuable compound for studying sequence-specific DNA interactions and developing targeted cancer therapies .
Similar Compounds
Altromycin B: Another pluramycin antibiotic with similar DNA intercalation and alkylation properties.
Simaomicin A: Known for its potent antimalarial and anticancer activities.
Kidamycin: Shares a similar biosynthetic pathway with this compound and exhibits strong antitumor activity.
This compound’s unique properties and potent biological activity make it a valuable compound for scientific research and therapeutic development. Its ability to induce DNA damage and apoptosis in cancer cells highlights its potential as a powerful anticancer agent.
Properties
CAS No. |
11048-97-8 |
|---|---|
Molecular Formula |
C41H50N2O11 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3 |
InChI Key |
RZOFHOWMWMTHDX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
Key on ui other cas no. |
11048-97-8 |
Synonyms |
Hedamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)




